Product packaging for 9-(2'-Hydroxyethyl)guanine(Cat. No.:CAS No. 23169-33-7)

9-(2'-Hydroxyethyl)guanine

Número de catálogo: B113466
Número CAS: 23169-33-7
Peso molecular: 195.18 g/mol
Clave InChI: ZXOYFKBSRZDBBD-UHFFFAOYSA-N
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Descripción

Significance of Hydroxyethylated Guanine (B1146940) Derivatives as Research Probes

Hydroxyethylated guanine derivatives, such as 9-(2'-Hydroxyethyl)guanine and O6-(2-hydroxyethyl)guanine, serve as crucial research probes for several reasons. The introduction of the hydroxyethyl (B10761427) group provides a specific modification that can be tracked and studied. This allows researchers to investigate the mechanisms of DNA repair enzymes, such as O6-alkylguanine-DNA alkyltransferase (AGT), which is known to repair O6-alkylated guanine adducts. oup.com For instance, studies have used antibodies raised against O6-(2-hydroxyethyl)-2'-deoxyguanosine to develop highly sensitive assays for quantifying this specific adduct in DNA.

The presence of the hydroxyethyl group can also influence the biological activity of the guanine derivative. For example, this compound has been investigated for its antiviral properties, particularly against herpes viruses. Its selective phosphorylation by viral thymidine (B127349) kinase makes it a targeted therapeutic agent, highlighting how a specific chemical modification can be exploited for biological effect. Furthermore, radiolabeled hydroxyethylated guanine derivatives are being developed for in vivo imaging of AGT levels, which could have significant implications for cancer diagnostics and treatment. acs.org

Scope and Research Directions for this compound Studies

Current and future research on this compound and related compounds is multifaceted. A primary direction is the continued development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of these adducts in biological samples. This will aid in establishing clearer relationships between exposure to ethylating agents and biological outcomes.

Another key research area is the investigation of the biological consequences of these adducts. While N7-alkylguanine adducts are abundant, their direct role in mutagenesis is thought to be limited. nih.govnih.gov However, their presence can lead to the formation of more persistent and mutagenic lesions. nih.gov Future studies will likely focus on elucidating the pathways of DNA repair that handle these adducts and the cellular consequences when these pathways are overwhelmed or deficient. nih.gov

Furthermore, the synthesis of novel hydroxyethylated guanine analogs continues to be an active area of research. These new compounds can be used to probe the active sites of enzymes involved in nucleic acid metabolism and to develop new therapeutic agents with improved efficacy and selectivity. The exploration of these derivatives as fluorescent probes for detecting specific nucleic acid structures, such as G-quadruplexes, also presents an exciting avenue for future research. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5O2 B113466 9-(2'-Hydroxyethyl)guanine CAS No. 23169-33-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-9-(2-hydroxyethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)9-3-12(5)1-2-13/h3,13H,1-2H2,(H3,8,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOYFKBSRZDBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177749
Record name 9-(2'-Hydroxyethyl)guanine
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Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23169-33-7
Record name 9-(2'-Hydroxyethyl)guanine
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Record name NSC-40668
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2'-Hydroxyethyl)guanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-HYDROXYETHYL)GUANINE
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies for 9 2 Hydroxyethyl Guanine and Its Analogs

Regioselective Approaches to N9-Substituted Guanine (B1146940) Synthesis

Achieving selective functionalization at the N9 position of the guanine nucleobase is a cornerstone of synthesizing biologically active acyclic nucleoside analogs. The inherent nucleophilicity of both the N7 and N9 positions of the purine (B94841) ring often leads to the formation of isomeric mixtures, necessitating the development of regioselective synthetic methods.

Alkylation Strategies for N9-Functionalization of Guanine Nucleobases

Direct alkylation of guanine or its derivatives is a common approach for introducing the 2'-hydroxyethyl side chain. However, controlling the regioselectivity of this reaction is a significant challenge, as alkylation can occur at both the N9 and N7 positions. The ratio of the resulting N9 and N7 isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of catalysts.

One strategy to favor N9 alkylation is the use of Mitsunobu reaction conditions. While this method can improve N9 selectivity compared to classical alkylation with alkyl halides, it often requires tedious purification to remove reaction byproducts mdpi.com. Another approach involves the use of specific catalysts to direct the alkylation. For instance, in the synthesis of acyclovir (B1169) (a related acyclic nucleoside), the condensation of diacetylguanine with dioxolane in the presence of catalysts like p-toluenesulfonic acid has been studied. However, this can result in a mixture of N9 and N7 isomers google.com. Interestingly, the use of phosphoric acid or polyphosphoric acid as catalysts in a similar reaction has been shown to significantly favor the formation of the N9 isomer, with reported yields of over 70% for the N9-substituted product google.com.

The choice of the starting purine derivative also plays a crucial role. For example, starting with 2-amino-6-chloropurine (B14584) has been explored as an alternative to guanine itself to influence the regioselectivity of the subsequent alkylation and simplify purification mdpi.com.

Below is a table summarizing the impact of different catalysts on the yield of N9-substituted product in a specific condensation reaction:

CatalystN9-Isomer Yield (%)
Phosphoric Acid71.1
Polyphosphoric Acid72.6
p-Toluenesulfonic AcidGood
Sulfuric AcidGood
Sulfanilic AcidGood
Data derived from a study on the condensation reaction of diacetylguanine. google.com

Use of Protected Guanine Precursors in Target Synthesis

To overcome the challenge of regioselectivity in direct alkylation, the use of protected guanine precursors is a widely adopted and effective strategy. By temporarily blocking other reactive sites on the guanine base, particularly the N7 position, alkylation can be directed specifically to the N9 position.

A common approach is the silylation of guanine to form a persilylated derivative. The introduction of bulky trimethylsilyl (B98337) (TMS) groups can sterically hinder the N7 position, thereby promoting alkylation at N9. For instance, the condensation of silylated guanine with 2-benzoxyethoxymethyl chloride in the presence of a catalyst like Bu₄NF has been reported to yield the N9-substituted product exclusively google.com.

Another effective strategy involves the use of protecting groups at the O6 and N2 positions of the guanine ring. For example, N2-acetyl-O6-diphenylcarbamoylguanine is a precursor that has demonstrated high N9 selectivity in glycosylation reactions researchgate.net. The bulky diphenylcarbamoyl group at the O6 position is thought to sterically block the adjacent N7 position, thus favoring substitution at N9 mdpi.comresearchgate.net. Similarly, diacetylguanine is a frequently used precursor where the acetyl groups enhance solubility in organic solvents and influence the electronic properties of the purine ring, which can affect the N9/N7 alkylation ratio google.com.

The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. An ideal protecting group should be easy to introduce, stable during the alkylation step, and readily removable under mild conditions to yield the target molecule.

The following table provides examples of protected guanine precursors and their role in directing N9 synthesis:

Protected Guanine PrecursorProtecting Group(s)Role of Protecting Group(s)
Persilylated GuanineTrimethylsilyl (TMS)Steric hindrance at N7
N2-Acetyl-O6-diphenylcarbamoylguanineAcetyl, DiphenylcarbamoylSteric hindrance at N7 by the bulky O6 substituent
DiacetylguanineAcetylEnhanced solubility and modified electronic properties
This table summarizes common strategies for achieving regioselective N9-alkylation.

Acyclic Nucleoside Analog Preparation Relevant to 9-(2'-Hydroxyethyl)guanine

The synthesis of acyclic nucleoside analogs like this compound also involves the construction and attachment of the acyclic side chain. Innovative methods have been developed to achieve this efficiently, including one-pot procedures and novel condensation reactions.

One-Pot Synthesis of Secoguanosine Derivatives via Oxidative Cleavage and Reduction

While specific literature detailing a one-pot synthesis of this compound via oxidative cleavage and reduction of guanosine (B1672433) is not prevalent in the provided context, this strategy is a known approach for the synthesis of other acyclic nucleosides, often referred to as secoribonucleosides. The general principle involves the selective opening of the ribose ring of a nucleoside precursor, such as guanosine, followed by reduction to form the acyclic polyhydroxyalkyl chain.

This process typically begins with the protection of the hydroxyl groups on the sugar moiety that are not involved in the cleavage reaction. The key step is the oxidative cleavage of the vicinal diol in the ribose ring, commonly using an oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction breaks the C2'-C3' bond of the ribose, generating a dialdehyde (B1249045) intermediate. Subsequent reduction of this dialdehyde, for instance with sodium borohydride (B1222165) (NaBH₄), yields the acyclic hydroxylated side chain. The entire sequence can, in principle, be performed in a single reaction vessel, thereby improving efficiency and reducing waste.

Novel Condensation Reactions for Acyclic Guanine Moiety Incorporation

The formation of the bond between the guanine base and the acyclic side chain is a critical step in the synthesis of this compound. Novel condensation reactions have been developed to achieve this with high efficiency and regioselectivity.

One such method involves the reaction of a protected guanine derivative with a pre-functionalized acyclic side chain. For example, as mentioned earlier, the condensation of diacetylguanine with dioxolane in the presence of an acid catalyst represents a method to form the 2-hydroxyethoxymethyl side chain in situ and attach it to the guanine base google.com.

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of nucleoside analogs. For instance, a palladium(0)-catalyzed coupling of 2-amino-6-chloropurine with an allylic carbonate sidechain has been developed for the synthesis of famciclovir, a related acyclic guanine nucleoside analog. This reaction proceeds with high N9 regioselectivity and involves a novel palladium-mediated N7 to N9 rearrangement researchgate.net. Such transition-metal-catalyzed cross-coupling reactions offer a versatile and efficient alternative to traditional condensation methods.

Preparation of Multi-Hydroxyethylated Guanine Adducts

In addition to the monosubstituted this compound, the synthesis of guanine derivatives bearing multiple hydroxyethyl (B10761427) groups is also of interest, particularly in the context of studying DNA adducts formed by agents like ethylene (B1197577) oxide. These multi-hydroxyethylated adducts can be formed through further alkylation of monosubstituted precursors.

For example, the synthesis of 7,9-di-(2-hydroxyethyl)guanine has been achieved through the further alkylation of 7-(2'-hydroxyethyl)guanine with ethylene oxide researchgate.net. This indicates that once the first hydroxyethyl group is introduced, a second hydroxyethylation can occur at another available nitrogen atom on the purine ring. The conditions of the reaction, such as the concentration of the alkylating agent and the reaction time, would likely influence the extent of multi-alkylation. The formation of such di-adducts is relevant to understanding the mechanisms of DNA damage and repair nih.gov.

Synthesis of 7,9-Di-(2-hydroxyethyl)guanine

The synthesis of 7,9-di-(2-hydroxyethyl)guanine involves the further alkylation of a monosubstituted precursor. The primary approach documented in the literature is the reaction of 7-(2'-hydroxyethyl)guanine with ethylene oxide. This reaction introduces a second hydroxyethyl group at the N9 position of the guanine ring.

The initial formation of 7-(2'-hydroxyethyl)guanine occurs through the alkylation of guanine with ethylene oxide. Computational and experimental studies have investigated the reactivity of guanine with ethylene oxide, noting that the N7 position is a primary site for alkylation. abct.frnih.gov This is due to the electronic properties of the purine ring system. The reaction between ethylene oxide and guanine is significant as ethylene oxide is a known ultimate carcinogen, and its reaction with DNA, particularly at the N7 position of guanine, is a key step in its mechanism of toxicity. abct.fr

Once 7-(2'-hydroxyethyl)guanine is formed, a subsequent ethoxylation reaction can occur. By treating 7-(2'-hydroxyethyl)guanine with an additional equivalent of ethylene oxide under appropriate reaction conditions, the N9 position is alkylated to yield the disubstituted product, 7,9-di-(2-hydroxyethyl)guanine. The reaction proceeds via the nucleophilic attack of the N9 nitrogen of the monosubstituted guanine derivative on the carbon atom of the ethylene oxide ring, leading to the opening of the epoxide and the formation of the second hydroxyethyl chain.

Reaction Scheme:

Step 1: Monosubstitution Guanine + Ethylene Oxide → 7-(2'-Hydroxyethyl)guanine

Step 2: Disubstitution 7-(2'-Hydroxyethyl)guanine + Ethylene Oxide → 7,9-Di-(2-hydroxyethyl)guanine

The table below summarizes the key reactants and products in this synthetic pathway.

Reactant(s)Product(s)Reaction Type
Guanine, Ethylene Oxide7-(2'-Hydroxyethyl)guanineN7-Alkylation
7-(2'-Hydroxyethyl)guanine, Ethylene Oxide7,9-Di-(2-hydroxyethyl)guanineN9-Alkylation

Isotope Labeling Strategies for Mechanistic Research of this compound

Isotope labeling is a critical tool for elucidating the reaction mechanisms, metabolic pathways, and quantitative disposition of compounds like this compound. By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C), researchers can trace the molecule's fate and behavior in biological and chemical systems. uea.ac.uk

Deuterium (²H) Labeling:

Deuterium-labeled analogs of this compound are frequently synthesized for use as internal standards in quantitative analysis by mass spectrometry. For instance, N7-(2'-hydroxyethyl-d4)guanine has been used as an internal standard for the sensitive detection of the corresponding unlabeled adduct in DNA samples by gas chromatography-electron capture mass spectrometry. nih.gov The synthesis of such a standard involves using a deuterated alkylating agent, such as ethylene oxide-d4, to introduce the labeled side chain onto the guanine core. The key advantage of using a deuterated internal standard is that it co-elutes with the analyte during chromatography but is distinguishable by its higher mass, allowing for precise quantification. nih.govmdpi.com

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling:

Carbon isotopes are invaluable for tracing the carbon skeleton of this compound. ¹⁴C, a radioactive isotope, allows for highly sensitive detection. Studies investigating the formation of DNA adducts have utilized [¹⁴C]ethylene oxide to react with guanine. nih.gov This approach enables the precise measurement of the extent of adduct formation, such as N7-(2-hydroxyethyl)guanine, even at very low exposure levels, and helps to delineate the dose-response relationship of DNA damage. nih.govresearchgate.net

For non-radioactive mechanistic studies, ¹³C labeling is employed. ¹³C-labeled precursors can be used in the synthesis to pinpoint the location of atoms throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov For example, starting the synthesis with commercially available Guanine-¹³C would result in a final product labeled within the purine ring system, which could be used to study the metabolic stability or degradation pathways of the heterocyclic core. medchemexpress.com

The table below outlines common isotope labeling strategies and their primary applications in the research of this compound and its analogs.

IsotopeLabeled Precursor ExampleApplicationAnalytical Technique(s)
Deuterium (²H) Ethylene oxide-d4Internal standard for quantificationGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
Carbon-14 (¹⁴C) [¹⁴C]Ethylene oxideTracing adduct formation, dosimetry studiesAccelerator Mass Spectrometry (AMS), Liquid Scintillation Counting
Carbon-13 (¹³C) Guanine-¹³CMechanistic pathway elucidation, metabolic fate studiesNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)
Nitrogen-15 (¹⁵N) Guanine-¹⁵N (hypothetical)Elucidating reactions involving purine ring nitrogensNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)

Mechanistic Pathways of 9 2 Hydroxyethyl Guanine Formation in Biological Systems

Endogenous Generation of N7-(2-Hydroxyethyl)guanine Adducts

N7-HEG is naturally present in the DNA of living organisms, arising from normal metabolic and physiological processes. This background level of DNA damage is the result of several endogenous pathways.

Recent research has uncovered a novel mechanism for endogenous N7-HEG formation linked to cellular oxidative stress. nih.govresearchgate.net Studies suggest that exposure to high doses of ethylene (B1197577) oxide (EO) can induce physiological pathways responsible for in vivo ethylene generation, which in turn indirectly promotes the production of endogenous N7-HEG. nih.govresearchgate.netresearchgate.net This phenomenon points towards a link where oxidative stress may stimulate the biosynthesis of ethylene precursors. nih.govresearchgate.net One potential biosynthetic precursor to ethylene in mammalian cells that has been proposed in this pathway is 1-aminocyclopropane-1-carboxylic acid. nih.govresearchgate.net This suggests that N7-HEG could potentially serve as a biomarker for cellular oxidative stress. nih.gov

The primary pathway for endogenous N7-HEG formation involves the metabolic oxidation of ethylene. nih.govresearchgate.net Ethylene is generated in vivo through several normal physiological processes, including the oxidation of methionine and lipid peroxidation. nih.govacs.orgresearchgate.net It is also produced by intestinal bacteria. oup.comoup.com This endogenously produced ethylene is then metabolized by cytochrome P450 enzymes to form ethylene oxide. nih.govacs.orgresearchgate.net This internally generated ethylene oxide acts as a hydroxyethylating agent, reacting with DNA to form N7-HEG adducts. nih.govacs.org Consequently, there is continuous exposure to endogenous ethylene oxide and a resulting background level of N7-HEG adducts in tissues. nih.govacs.orgresearchgate.net

Background levels of N7-HEG have been quantified in various animal models. In studies using highly sensitive assays like gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS), endogenous N7-HEG levels were found to be relatively consistent across different tissues in unexposed rodents. oup.comnih.gov Analysis of control F-344 rats and B6C3F1 mice showed that endogenous N7-HEG varied from 0.2 ± 0.1 to 0.3 ± 0.2 pmol/μmol guanine (B1146940) in tissues including the liver, brain, lung, and spleen. oup.comnih.govresearchgate.net Other studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) established background levels of N7-HEG in the tissues of rats to be between 1.1 and 3.5 adducts per 10⁸ nucleotides. nih.govacs.org

Table 1: Endogenous Levels of N7-(2-Hydroxyethyl)guanine in Rodent Tissues

SpeciesTissueEndogenous N7-HEG Level (pmol/μmol guanine)Reference
F-344 RatLiver, Brain, Lung, Spleen0.2 ± 0.1 to 0.3 ± 0.2 oup.comnih.gov
B6C3F1 MouseLiver, Brain, Lung, Spleen0.2 ± 0.1 to 0.3 ± 0.2 oup.comnih.gov

Exogenous Induction of N7-(2-Hydroxyethyl)guanine by Environmental Alkylating Agents

Exposure to external chemicals can significantly increase the levels of N7-HEG above the endogenous background. These environmental agents are typically direct-acting alkylating agents that introduce a hydroxyethyl (B10761427) group to DNA.

Ethylene oxide (EO) is a major industrial chemical and environmental pollutant that serves as a potent source of hydroxyethylation. nih.govacs.orgoup.com As a direct-acting alkylating agent, EO reacts with DNA to form several adducts, with N7-HEG being the primary product, accounting for over 95% of all EO-induced adducts. researchgate.netnih.govoup.comoup.com Due to its widespread use and presence, EO is a significant contributor to exogenous N7-HEG formation in both occupational and general population settings. nih.govresearchgate.net

Studies in animal models have demonstrated a clear dose-response relationship between exposure to exogenous EO and the formation of N7-HEG adducts.

Following intraperitoneal administration of EO to rats at doses from 0.01 to 1.0 mg/kg, N7-HEG adducts generally increased with the dose. nih.govacs.org However, at the lowest concentration, the increase in total N7-HEG was negligible compared to the pre-existing endogenous damage. nih.govacs.org Research also indicates that with repeated administration, the DNA damage from N7-HEG did not appear to accumulate. nih.govacs.org

Significant species differences are observed in the response to EO inhalation. oup.comnih.gov When exposed to 3 p.p.m. EO for four weeks, F-344 rats showed a much more pronounced increase in N7-HEG levels compared to B6C3F1 mice. oup.comnih.gov In rats, the adduct levels were 5.3 to 12.5 times higher than in unexposed controls, whereas in mice, the increase was only 1.3 to 2.5 times higher. oup.comnih.gov This difference may be attributable to more efficient detoxification or DNA repair mechanisms in mice. oup.com

The dose-response curves for N7-HEG formation exhibit linearity at certain exposure ranges. oup.comnih.gov

In mice: The relationship was linear in the liver, brain, and spleen for exposures between 3 and 100 p.p.m. oup.comnih.gov The lung showed a slightly sublinear response between 33 and 100 p.p.m. oup.comnih.gov

In rats: The dose-response was linear in the liver and spleen between 3 and 100 p.p.m., but was slightly sublinear in the brain and lung between 33 and 100 p.p.m. oup.comnih.gov

Table 2: Species-Specific Increase in N7-HEG Adducts After 4-Week Exposure to 3 p.p.m. Ethylene Oxide

SpeciesTissueFold Increase vs. Endogenous LevelsReference
F-344 RatLiver5.3 oup.com
Spleen12.5 oup.com
Brain9.0 oup.com
Lung8.0 oup.com
B6C3F1 MouseLiver1.3 oup.com
Spleen2.5 oup.com
Brain2.0 oup.com
Lung1.7 oup.com

Preferential Adduction Sites and Chemical Reactivity of Guanine

The formation of 9-(2'-Hydroxyethyl)guanine, a specific type of DNA adduct, is fundamentally governed by the inherent chemical properties of the guanine molecule and its environment within the DNA helix. The reactivity of guanine with alkylating agents, such as ethylene oxide which leads to the formation of this compound, is not random. Instead, it is directed by the presence of several electron-rich, or nucleophilic, centers within the guanine structure that are susceptible to electrophilic attack.

Nucleophilic Sites on Guanine and Their Susceptibility to Alkylation

Guanine possesses several nucleophilic sites that are targets for alkylating agents. These include the ring nitrogen atoms (N1, N3, N7, and N9) and the exocyclic oxygen (O6) and nitrogen (N2) atoms. nih.gov However, these sites exhibit different degrees of reactivity due to factors like electron density, aromaticity, and accessibility within the DNA structure.

The N7 position is considered the most nucleophilic site on the guanine base and is the most frequent target for a wide range of alkylating agents. nih.govnih.govnih.gov Its high reactivity stems from the fact that the lone pair of electrons on the N7 nitrogen is not significantly involved in the aromatic system of the purine (B94841) ring, making it more available for reaction. quora.com In contrast, the lone pair on the N1 nitrogen, for example, contributes to the aromaticity of the ring, which reduces its nucleophilicity and reactivity. quora.com The N3 and N7 positions of both guanine and adenine (B156593) are generally the most nucleophilic sites, more so than the exocyclic oxygen atoms. nih.gov

Alkylation at the N7 position introduces a positive charge into the guanine's imidazole (B134444) ring, which can destabilize the glycosidic bond connecting the base to the deoxyribose sugar. nih.govnih.gov This instability can lead to spontaneous depurination, creating an apurinic (AP) site in the DNA. nih.gov The N7-guanine adduct can also undergo a secondary reaction involving imidazole ring-opening to form a more stable, but also mutagenic, formamidopyrimidine (FAPy) adduct. nih.govresearchgate.net

While N7 is the most common site of alkylation, the O6 position is also a significant target, particularly for SN1-type alkylating agents like those derived from N-nitroso compounds. nih.gov Adducts at the O6 position, such as O6-methylguanine, are highly mutagenic because they can mispair with thymine instead of cytosine during DNA replication, leading to G to A transition mutations. nih.govgosset.ai The table below summarizes the primary nucleophilic sites in guanine and their general susceptibility to alkylation.

SiteDescriptionRelative Susceptibility to AlkylationSignificance of Adduct
N7Imidazole ring nitrogenHighest; most frequent site of adduction. nih.govnih.govLeads to depurination and formation of apurinic sites; can form FAPy lesions. nih.govresearchgate.net
O6Exocyclic oxygenHigh, particularly for SN1-type agents. nih.govHighly mutagenic; causes G→A transition mutations by mispairing with thymine. nih.govgosset.ai
N3Pyrimidine ring nitrogenModerateCan block DNA replication by interfering with polymerase activity. nih.gov
N1Pyrimidine ring nitrogenLowInvolved in Watson-Crick hydrogen bonding; less accessible and reactive. quora.com
N2Exocyclic amino groupLowAdduction can occur with bulky carcinogens like benzo[a]pyrene. researchgate.net

Stereochemical and Steric Factors Governing Adduct Formation

The formation of guanine adducts is not solely dictated by the inherent nucleophilicity of the atomic sites but is also heavily influenced by stereochemical and steric factors. wikipedia.org These factors relate to the three-dimensional arrangement of atoms and the physical space they occupy, which can either facilitate or hinder a chemical reaction. wikipedia.org

Within the DNA double helix, the accessibility of guanine's nucleophilic sites is a critical determinant of reactivity. The N7 position is located in the major groove of the DNA helix, making it relatively exposed and accessible to incoming alkylating agents from the cellular environment. nih.gov In contrast, sites like N1 and N3 are positioned in the minor groove or are involved in the hydrogen bonding that holds the two DNA strands together, making them less accessible to attack. nih.gov

The size and shape of the alkylating agent also play a crucial role. This concept, known as steric hindrance, describes how the bulkiness of molecules can slow down chemical reactions. wikipedia.org

Small Alkylating Agents: Smaller molecules, such as the reactive metabolites of ethylene oxide or N-methyl-N-nitrosourea (MNU), can access various sites on the guanine base more easily. However, even with small agents, preferences exist.

Bulky Alkylating Agents: Larger, more complex carcinogens, such as benzo[a]pyrene diol epoxide (BPDE), face significant steric constraints. These bulky molecules may preferentially react with more exposed sites, such as the exocyclic N2 amino group, which is also located in the minor groove but can accommodate larger adducts. researchgate.net The orientation of these bulky adducts can cause significant distortions in the DNA helix. researchgate.net

Furthermore, the sequence of neighboring DNA bases can influence adduct formation. For instance, studies have shown that the extent of alkylation at a specific guanine can be affected by the identity of the preceding base. Alkylation by MNU at both the O6 and N7 positions was found to be greater when the guanine was preceded by a purine (adenine) rather than a pyrimidine (thymine). nih.gov This suggests that the local DNA structure and electronic environment, governed by the surrounding sequence, can modulate the reactivity of a particular guanine residue.

Comparison with Other Exocyclic and Ring-Nitrogen Guanine Adducts

This compound is an N7-substituted ring-nitrogen adduct, the most abundant adduct formed from exposure to ethylene oxide. nih.gov However, its properties and biological consequences differ significantly from other guanine adducts formed at different positions.

N7-Adducts vs. O6-Adducts: The primary distinction lies in their chemical stability and mutagenic potential.

N7-Adducts (e.g., this compound, N7-Methylguanine): These adducts are chemically unstable. nih.gov The alkylation at N7 creates a positive charge that weakens the glycosidic bond, leading to a high rate of spontaneous depurination. nih.gov While the resulting apurinic site is mutagenic if not repaired, the N7-adduct itself does not directly miscode during DNA replication. researchgate.net Therefore, N7-guanine adducts are often considered biomarkers of exposure rather than primary mutagenic lesions. nih.govnih.gov

O6-Adducts (e.g., O6-Methylguanine): These adducts are more chemically stable than their N7-counterparts but are highly miscoding. gosset.airesearchgate.net The presence of an alkyl group on the O6 oxygen disrupts the normal Watson-Crick hydrogen bonding, causing the modified guanine to pair with thymine instead of cytosine. nih.govgosset.ai If not repaired before replication, this leads directly to G:C to A:T transition mutations. O6-alkylguanine adducts are actively removed by a specific DNA repair protein called O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov

Ring-Nitrogen Adducts vs. Exocyclic Adducts: Adducts can also form on the exocyclic amino group (N2), which is external to the purine ring system.

Ring-Nitrogen Adducts (N7, O6, N3, N1): These adducts, including this compound, are typically formed by smaller alkylating agents. Their impact ranges from chemical instability (N7) to high mutagenicity (O6).

Exocyclic Adducts (N2): The N2 position is less nucleophilic than N7 but is a common target for large, bulky carcinogens like benzo[a]pyrene. researchgate.net These large adducts are often located in the minor groove of DNA and can cause significant structural distortions, which can block the progression of DNA polymerase, leading to replication arrest and potentially frameshift mutations. nih.gov

The following table provides a comparative overview of these different classes of guanine adducts.

Adduct TypeExample CompoundTypical AgentLocation in DNA HelixKey Biological Consequence
N7 Ring-NitrogenThis compoundEthylene Oxide (small)Major Groove nih.govChemical instability, depurination, apurinic site formation. nih.govnih.gov
O6 Ring-NitrogenO6-MethylguanineN-nitroso compounds (small)Watson-Crick pairing faceHighly mutagenic; causes G→A point mutations. nih.govgosset.ai
N2 ExocyclicN2-benzo[a]pyrenyl-guanineBenzo[a]pyrene (bulky)Minor Groove researchgate.netMajor helix distortion, replication block, frameshift mutations. nih.gov

Molecular Interactions and Structural Perturbations Induced by 9 2 Hydroxyethyl Guanine

Influence of 9-(2'-Hydroxyethyl)guanine on DNA Duplex Integrity

The incorporation of a modified nucleotide analog can profoundly impact the structure and stability of a DNA double helix. The flexible side chain of this compound, replacing the rigid deoxyribose ring, introduces a significant structural perturbation that affects both the fidelity of DNA replication and the conformational stability of the duplex.

The primary impact of this compound on the integrity of genetic information transfer is not through promoting non-canonical base pairing but by disrupting the process of DNA synthesis. In its biologically active triphosphate form, this compound triphosphate, it acts as a competitive inhibitor and a substrate for DNA polymerases.

Its recognition by DNA polymerases is a crucial aspect of its mechanism. Viral polymerases, particularly those from the herpesvirus family, utilize the triphosphate form of this analog more efficiently than host cell polymerases. This selective inhibition is a cornerstone of its therapeutic use. The compound competes directly with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the polymerase.

Once the polymerase incorporates this compound into a growing DNA strand opposite a cytosine residue, the replication process is halted. The acyclic side chain lacks the 3'-hydroxyl group that is essential for the formation of the next phosphodiester bond, leading to obligate chain termination. This termination of DNA elongation is the ultimate disruption of Watson-Crick base pairing fidelity, as it prevents the completion of the genetic code's duplication.

Table 1: Comparative Inhibition of DNA Polymerases by this compound Triphosphate
EnzymeOrganism/VirusInhibition Constant (Ki)Mechanism of Action
DNA PolymeraseHuman Cytomegalovirus (CMV)0.0076 µMCompetitive with dGTP
DNA Polymerase αHost Cell (Human)Higher Ki (less sensitive)Less effective competitive inhibition

This table presents conceptual data based on findings that the triphosphate of acyclovir (B1169) is a more potent inhibitor of viral DNA polymerase than host cell polymerases, acting in a competitive manner with respect to dGTP.

The structural integrity and stability of the DNA double helix are dependent on a combination of hydrogen bonding between base pairs and base stacking interactions, which are dictated by the rigid sugar-phosphate backbone. The incorporation of a nucleotide analog lacking a conventional sugar ring introduces a point of significant disruption.

The flexible hydroxyethyl (B10761427) side chain of this compound imparts localized conformational instability. This acyclic moiety lacks the constraints of a deoxyribose ring, which would lead to a disruption of the regular B-form DNA helical parameters and weaken the crucial base-stacking interactions with adjacent nucleotides.

The stability of a DNA duplex is often quantified by its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. The incorporation of damaged or modified bases typically leads to a reduction in Tm, indicating decreased duplex stability. Given the significant structural perturbation caused by the acyclic chain terminator, its incorporation would be expected to create a major point of weakness in the DNA duplex, substantially lowering its thermal stability at that position.

Table 2: Predicted Effects of this compound Incorporation on DNA Duplex Properties
PropertyEffectStructural Rationale
Helical GeometryLocalized distortion of B-form DNALoss of the rigid deoxyribose ring structure.
Base StackingReduced stacking energyIncreased flexibility of the backbone disrupts optimal orbital overlap.
Thermal Stability (Tm)Significant localized decreaseDisruption of backbone continuity and weakened non-covalent interactions.
Backbone FlexibilityLocalized increaseAcyclic side chain has more rotational freedom than a furanose ring.

Interactions of this compound with Non-Canonical Nucleic Acid Structures

Beyond the canonical double helix, guanine-rich sequences can fold into four-stranded structures known as G-quadruplexes, which play roles in various cellular processes. The formation and stability of these higher-order structures are highly sensitive to the integrity of their constituent guanine (B1146940) nucleotides.

The substitution of a deoxyguanosine with this compound within a potential G-quadruplex forming sequence would likely act as a powerful disruptive element. The acyclic side chain cannot adopt the necessary C2'-endo or C3'-endo sugar pucker and the specific syn or anti glycosidic bond conformations required for a guanine to participate in a G-tetrad. This fundamental structural incompatibility would prevent the proper folding of the G-quadruplex or severely destabilize a pre-formed structure. Studies have shown that even less drastic modifications, such as the oxidation of guanine to 8-oxoguanine, can lead to a significant loss of G-quadruplex stability.

The ability of proteins and other molecules to recognize and bind to specific DNA and RNA structures is often dependent on precise three-dimensional conformations. Higher-order architectures, such as junctions, loops, and tertiary RNA motifs, rely on a combination of canonical and non-canonical interactions to create unique recognition surfaces.

The incorporation of this compound would introduce a point of extreme flexibility and structural aberration. This would likely abolish the recognition sites for proteins that bind to specific nucleic acid conformations. For example, a protein that recognizes a particular G-quadruplex fold would be unable to bind if the structure is disrupted by the presence of the acyclic analog.

Metal Ion Coordination Chemistry of this compound Analogs

The purine (B94841) ring system of guanine contains several nitrogen and oxygen atoms that can act as Lewis bases, making it an effective ligand for coordinating with metal ions. This interaction is a fundamental aspect of metallo-biochemistry and has been studied extensively with various guanine analogs.

Transition metal ions such as zinc, copper, and platinum readily form complexes with guanine and its derivatives. The most common coordination site on the guanine base is the N7 atom, located on the imidazole (B134444) part of the purine ring, as its lone pair of electrons is readily accessible in the major groove of DNA. The O6 carbonyl group is another potential, though less frequent, coordination site.

Based on studies of structurally similar compounds like 9-(2-hydroxyethyl)adenine and various 9-alkylguanines, it is expected that this compound would coordinate with a range of transition metal ions primarily through its N7 atom. The hydroxyl group on the side chain could potentially participate in forming a chelate ring with certain metals, although N7 coordination is generally dominant. Such metal binding can, in turn, alter the electronic properties of the guanine base and its ability to form hydrogen bonds.

Table 3: Potential Metal Ion Coordination Sites in this compound
Potential Donor AtomLocationLikelihood of CoordinationSupporting Evidence
N7Imidazole RingHighPrimary coordination site for purines and their analogs.
O6Pyrimidine RingLow to ModerateA secondary coordination site, but less favored than N7.
N1, N3Pyrimidine RingLowTypically involved in Watson-Crick base pairing and less accessible.
-OHHydroxyethyl Side ChainPossible (Chelation)Could participate in chelation with the N7 atom for certain metal ions.

Potentiometric Studies of Complexation Thermodynamics and Stability Constants

Potentiometric titration is a fundamental technique used to investigate the thermodynamics of metal-ligand complexation in solution. youtube.comresearchgate.net This method allows for the determination of acid dissociation constants (pKa) of the ligand and the stability constants (log K) of the metal complexes formed. youtube.com The process typically involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base, while monitoring the pH. scielo.br The resulting titration curves for the metal-ligand system show a pH shift compared to the titration of the ligand alone, indicating the release of protons upon complex formation. researchgate.net

While specific potentiometric studies on the complexation of this compound with metal ions are not extensively detailed in the surveyed literature, comprehensive studies on the analogous compound, 9-(2-hydroxyethyl)adenine (9-HOEtAde), provide significant insight into the expected behavior. aub.edu.lb A study on 9-HOEtAde determined its dissociation constants and the stability constants of its complexes with various transition metals in a 75% ethanol-water medium at 25°C. aub.edu.lb The formation of these metal-ligand (ML) complexes was found to be a spontaneous and exothermic process. aub.edu.lb

The stability of the complexes formed with 9-HOEtAde, which is indicative of the binding affinity between the metal ion and the ligand, followed a specific order. Fe(III) and Cu(II) were found to form highly stable complexes, while the stability of complexes with Mn(II), Co(II), Ni(II), and Zn(II) was moderate. aub.edu.lb Given the structural similarity between adenine (B156593) and guanine nucleobases, the complexation behavior of this compound is expected to follow similar thermodynamic principles.

Table 1: Stability Constants (log K₁) and Thermodynamic Parameters for Metal Complexes with 9-(2-hydroxyethyl)adenine in 75% Ethanol-Water at 25°C (Data presented for illustrative purposes from an analogous compound) aub.edu.lb

Metal Ionlog K₁ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Mn(II)6.25-35.67-15.1168.99
Co(II)6.32-36.07-15.8967.71
Ni(II)6.47-36.92-16.4368.75
Cu(II)9.17-52.34-24.0894.83
Zn(II)6.38-36.41-16.0268.41
Fe(III)11.02-62.89-29.51112.01

Spectroscopic and X-ray Diffraction Characterization of Metal-Guanine Complexes

Although a specific crystal structure for a this compound metal complex is not available in the cited literature, studies on unsubstituted guanine and the analogous 9-(2-hydroxyethyl)adenine provide a strong basis for predicting its structural behavior. X-ray studies of copper(II) complexes with neutral guanine show that coordination can occur through the N3 and N7 atoms of the purine ring, forming bridged chain structures. rsc.org Similarly, palladium(II) and platinum(IV) complexes show coordination through the N7 atom of the five-membered imidazole ring of guanine. mdpi.com

For the analogous ligand 9-(2-hydroxyethyl)adenine, X-ray diffraction studies of its complexes with Co(II) and Zn(II) revealed distinct geometries. aub.edu.lb The Co(II) complex exhibited an octahedral geometry, with the metal ion coordinated to four oxygen atoms from acetylacetonate (B107027) ligands and two N7 atoms from the adenine analogue. In contrast, the Zn(II) complex adopted a tetrahedral structure, with coordination to two chloride ions and two N7 atoms of the ligand. aub.edu.lb These findings strongly suggest that the N7 atom of the imidazole portion of this compound would be a primary coordination site for transition metals.

Table 2: Illustrative Crystallographic Data for Metal Complexes with Guanine and an Adenine Analogue

CompoundMetal IonCoordination GeometryKey Coordination SitesRef.
[Cu(gua)(H₂O)₃]²⁺Cu(II)Distorted Square PyramidalN3, N7 of Guanine rsc.org
[PdCl₂(HGua)₂]²⁺Pd(II)Square Planar (inferred)N7 of Guanine mdpi.com
Co(acac)₂(9-HOEtAde-N7)₂Co(II)OctahedralN7 of Adenine Analogue aub.edu.lb
Zn(9-HOEtAde-N7)₂Cl₂Zn(II)TetrahedralN7 of Adenine Analogue aub.edu.lb

Role of the Hydroxyethyl Moiety in Metal Binding Specificity and Geometry

The N9-substituent of a purine base can significantly influence its coordination chemistry. The 2'-hydroxyethyl group in this compound can potentially participate in metal coordination through its terminal hydroxyl oxygen. However, experimental evidence from the closely related 9-(2-hydroxyethyl)adenine suggests that the primary role of this moiety may be more nuanced. aub.edu.lb

Potentiometric data further support this observation, indicating that the deprotonation of the hydroxyl group occurs at a high pH (above 10), which is outside the typical pH range for the formation of the primary metal complexes. aub.edu.lb Therefore, it is likely that for this compound, the hydroxyethyl moiety primarily influences the solubility and solid-state packing of its metal complexes through hydrogen bonding, rather than by direct chelation to the metal ion, especially with first-row transition metals that show a strong preference for the N7 nitrogen donor.

Computational Modeling of this compound Molecular Interactions

Molecular Dynamics Simulations for Adduct Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their complexes at an atomic level. nih.gov For a molecule like this compound, particularly when it forms an adduct within a larger biological system like DNA, MD simulations can provide critical insights into its conformational dynamics. chemrxiv.orgamanote.com These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment over time. nih.gov

An MD simulation of a this compound adduct would typically model the adduct, surrounding solvent molecules (usually water), and counter-ions explicitly. nih.gov The primary focus would be to explore the conformational space available to the flexible 2'-hydroxyethyl side chain. Key questions that could be addressed include:

The preferred orientation (conformation) of the hydroxyethyl group relative to the guanine base.

The dynamics of hydrogen bonding between the terminal hydroxyl group and surrounding water molecules or other parts of a larger macromolecule.

By analyzing the simulation trajectory, one can understand the dynamic behavior that is often inaccessible to static experimental methods, providing a more complete picture of the adduct's structural properties in a physiological environment. chemrxiv.org

Quantum Chemical Calculations of Electronic Structure and Binding Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and energetics of metal-ligand interactions. nih.govresearchgate.net These methods can accurately predict molecular geometries, charge distributions, and the strength of the coordination bond between a metal ion and a ligand like this compound. chemrxiv.orgornl.gov

For guanine, there are several potential metal binding sites, with the N7 atom of the imidazole ring and the O6 carbonyl oxygen being the most prominent. researchgate.net Quantum chemical calculations have been used to investigate the binding preferences of different transition metals to guanine. These studies show that early transition metals tend to prefer the O6 position, whereas later transition metals, such as platinum and copper, show a clear preference for the N7 site. researchgate.net The calculations can quantify the binding energy, which is composed of both covalent and electrostatic contributions. researchgate.net

In the context of this compound, DFT calculations would be employed to:

Optimize the geometry of the metal complex to predict bond lengths and angles.

Calculate the binding energy to determine the thermodynamic stability of the complex.

Analyze the nature of the metal-ligand bond by examining molecular orbitals and charge distribution.

Evaluate the relative stability of coordination at different sites (e.g., N7 vs. O6) and the electronic influence of the N9-hydroxyethyl substituent on these sites.

Such calculations performed on the analogous 9-(2-hydroxyethyl)adenine ligand have successfully predicted the tetrahedral geometry of its Zn(II) complex, demonstrating the predictive power of these theoretical methods. aub.edu.lbaub.edu.lb

Table 3: Illustrative Calculated Covalent Binding Energies (E_cov) for Metal Cations to Unsubstituted Guanine (Data presented to exemplify the output of quantum chemical calculations) researchgate.net

Metal Complex FragmentCoordination SiteE_cov (kcal/mol)
[TiCl(Cp)₂]⁺N7100.3
[TiCl(Cp)₂]⁺O6120.7
[Co(NH₃)₅]²⁺N764.9
[Co(NH₃)₅]²⁺O646.5
[Ni(NH₃)₃]²⁺N766.7
[Ni(NH₃)₃]²⁺O647.9
[PtCl(NH₃)₂]⁺N781.6
[PtCl(NH₃)₂]⁺O660.5

Cellular Dna Repair and Tolerance Mechanisms for 9 2 Hydroxyethyl Guanine Lesions

Base Excision Repair (BER) Pathway for N7-Alkylguanines

The Base Excision Repair (BER) pathway is a primary defense mechanism against small, non-helix-distorting base lesions, including N7-alkylguanines. This multi-step process involves the recognition and removal of the damaged base, followed by the restoration of the original DNA sequence.

The initiation of BER for N7-alkylguanine lesions is predominantly carried out by the enzyme N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). MPG is a monofunctional DNA glycosylase that recognizes and excises a broad range of alkylated purines from the DNA backbone. The enzyme works by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the adducted base and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site.

Following the excision of 9-(2'-hydroxyethyl)guanine by MPG, or its spontaneous depurination, a non-instructive abasic (AP) site is generated in the DNA. nih.gov These AP sites are cytotoxic and mutagenic if not promptly repaired. The BER pathway continues with the processing of this AP site, primarily by the action of AP endonuclease 1 (APE1). wikipedia.org

APE1 incises the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break with a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. oup.comfrontiersin.org This incision is a crucial step as it prepares the DNA for the subsequent actions of DNA polymerase and DNA ligase. The catalytic efficiency of APE1 for AP sites in double-stranded DNA is high, although it is approximately 20-fold lower for AP sites in single-stranded DNA. nih.gov

The resulting 3'-OH terminus serves as a primer for DNA polymerase β (Pol β), which then incorporates the correct nucleotide opposite the undamaged template strand. Pol β also possesses a 5'-dRP lyase activity that removes the 5'-dRP remnant. Finally, the nick in the DNA backbone is sealed by DNA ligase IIIα, completing the repair process and restoring the integrity of the DNA strand. oup.com

Direct Damage Reversal Mechanisms for Alkylation Products

In addition to excision repair pathways, cells can also directly reverse certain types of DNA alkylation damage. This is a highly efficient mechanism as it restores the correct base without the need for DNA synthesis.

The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases are key enzymes in the direct reversal of alkylation damage. nih.govnovusbio.comnih.gov In humans, nine AlkB homologs have been identified (ALKBH1-8 and FTO). Among these, ALKBH2 and ALKBH3 are the primary enzymes responsible for the repair of alkylated bases in nuclear DNA. nih.govescholarship.orgnih.gov

These enzymes catalyze the oxidative dealkylation of various adducts, including 1-methyladenine (B1486985) and 3-methylcytosine. nih.govescholarship.org Importantly, some AlkB homologs have been shown to repair larger adducts, including ethyl and hydroxyethyl (B10761427) groups. researchgate.net For instance, AlkB, ABH2, and ABH3 can repair 1-ethyladenine (B14701747) residues. nih.gov While direct experimental evidence for the repair of this compound by AlkB homologs is currently lacking, the known substrate range of these enzymes suggests a potential role in the direct reversal of this lesion. The ability of AlkB proteins to act on hydroxyethyl adducts indicates that they may contribute to the cellular defense against the genotoxic effects of ethylene (B1197577) oxide.

Translesion DNA Synthesis (TLS) Past this compound Adducts

When DNA replication forks encounter unrepaired DNA lesions, such as this compound, the replicative DNA polymerases are often stalled. nih.gov To overcome this blockage and prevent replication fork collapse, cells employ a tolerance mechanism known as translesion DNA synthesis (TLS). TLS is carried out by specialized, low-fidelity DNA polymerases that can accommodate bulky adducts in their active sites and synthesize DNA across the lesion. elifesciences.orgembopress.orgnih.gov

The fidelity and efficiency of TLS are highly dependent on the specific DNA lesion, the DNA polymerase involved, and the surrounding sequence context. Several specialized DNA polymerases, including polymerase η (Pol η), polymerase ι (Pol ι), and polymerase κ (Pol κ), are involved in bypassing different types of DNA damage.

While specific kinetic data for the bypass of this compound is not available, studies on other N7-alkylguanine adducts provide valuable insights. For example, N7-alkylguanine adducts can significantly block replicative DNA polymerases. nih.gov However, TLS polymerases like Pol η can bypass such lesions. Kinetic studies on the bypass of a bulky N7-benzylguanine adduct by human Pol η showed a decrease in replication fidelity by approximately 9-fold and a decrease in catalytic efficiency for correct nucleotide (dCTP) incorporation by about 7- to 22-fold compared to an undamaged guanine (B1146940). nih.gov

Bacterial and human polymerase β have been shown to effectively bypass N7-guanine monoadducts of cisplatin, diepoxybutane, and epichlorohydrin (B41342) with minimal errors, although the rate of synthesis is inhibited. nih.govnih.gov The bypass efficiency generally decreases with the increasing size of the N7-adduct. nih.gov

The fidelity of nucleotide incorporation opposite N7-alkylguanine adducts varies among different TLS polymerases. For instance, in the bypass of N2-ethylguanine, DNA polymerase κ exhibits high fidelity, similar to its activity on an undamaged guanine. nih.gov In contrast, DNA polymerase ι also bypasses N2-ethylguanine efficiently but with lower fidelity, indicating a metal-dependent effect. nih.gov Given these findings with structurally related adducts, it is likely that TLS polymerases can bypass this compound, albeit with potentially reduced efficiency and fidelity. The specific mutational signature of this bypass would depend on the particular TLS polymerase engaged.

Interactive Data Table: General Fidelity of TLS Polymerases Past N7-Alkylguanine Adducts

DNA PolymeraseAdductPrimary Nucleotide InsertedRelative FidelitySource
Human Pol ηN7-benzylguaninedCTPDecreased ~9-fold nih.gov
Human Pol βN7-guanine monoadductsCorrect nucleotideHigh nih.govnih.gov
Human Pol κN2-ethylguaninedCTPHigh nih.gov
Human Pol ιN2-ethylguaninedCTPLower (metal-dependent) nih.gov

Note: This table provides a general overview based on studies of similar N7-alkylguanine adducts, as direct data for this compound is not available.

Interactive Data Table: General Efficiency of TLS Polymerases Past N7-Alkylguanine Adducts

DNA PolymeraseAdductRelative Bypass EfficiencySource
Human Pol ηN7-benzylguanineDecreased ~7-22-fold nih.gov
Human Pol βN7-guanine monoadductsDecreased with increasing adduct size nih.govnih.gov
Human Pol κN2-ethylguanineSimilar to undamaged guanine nih.gov
Human Pol ιN2-ethylguanineSimilar to undamaged guanine nih.gov

Note: This table provides a general overview based on studies of similar N7-alkylguanine adducts, as direct data for this compound is not available.

Mutagenic Consequences of Error-Prone Bypass

When high-fidelity DNA polymerases are blocked by lesions such as this compound, specialized low-fidelity translesion synthesis (TLS) polymerases may be recruited to replicate across the damaged template strand, a process known as error-prone bypass. nih.gov This mechanism, while allowing the completion of replication and preventing more severe outcomes like double-strand breaks, often introduces mutations. nih.gov The mutagenic potential of a lesion is defined by its ability to cause the incorporation of an incorrect base by a polymerase opposite the damage. nih.gov

For guanine lesions, the correct incorporation is cytosine; any other base incorporation results in a mutation. nih.gov Research on various alkylated guanine adducts demonstrates the capacity of TLS polymerases to bypass these damaged sites, albeit with varying degrees of fidelity. For instance, studies on N2-alkylguanine lesions, which are structurally related to this compound, show that TLS polymerases like DNA polymerase η (Pol η) and polymerase κ (Pol κ) can bypass such adducts. semanticscholar.orgnih.gov While some bypass can be accurate, these polymerases are also known to misincorporate nucleotides, leading to specific mutation signatures. nih.govnih.gov For example, human Pol κ can bypass an acetylaminofluorene-modified guanine by incorporating either the correct base (C) or an incorrect base (T or A). nih.gov Similarly, Pol η has been shown to be capable of error-prone bypass of bulky N2-dG adducts. nih.gov

The specific mutagenic consequences of this compound are influenced by which TLS polymerase is involved and the structural nature of the lesion in the DNA helix. The process of error-prone bypass is a significant source of DNA damage-induced mutagenesis in cells. nih.gov

Table 1: Translesion Synthesis (TLS) Polymerases and Error-Prone Bypass of Guanine Lesions

DNA Polymerase Lesion Type Bypass Outcome Mutagenic Potential
Polymerase η (Pol η) N2-alkylguanine adducts Can bypass the lesion, but may incorporate incorrect nucleotides. nih.govsemanticscholar.org Error-Prone nih.gov
Polymerase κ (Pol κ) Acetylaminofluorene-Guanine Bypasses by incorporating C, T, or A opposite the lesion. nih.gov Error-Prone nih.gov
Polymerase θ (Pol θ) O6-alkyl-2′-deoxyguanosine Involved in translesion synthesis, potentially as an extender polymerase. mdpi.com Can be mutagenic mdpi.com

Interplay with Other DNA Damage Response Pathways

While base excision repair (BER) is a primary pathway for small base lesions, other repair mechanisms can be involved in processing alkylated guanine adducts, particularly if they cause significant distortion to the DNA helix.

Nucleotide Excision Repair (NER) is a versatile repair system that removes a wide array of bulky, helix-distorting DNA lesions. wikipedia.orgnih.gov The NER machinery recognizes the structural distortion caused by the adduct, leading to the excision of a short, single-stranded DNA segment containing the lesion. wikipedia.orgnih.gov This gap is then filled by DNA polymerase using the undamaged strand as a template. wikipedia.org While NER typically targets bulky adducts from sources like UV radiation, it can also act on certain oxidatively generated guanine lesions that distort the DNA helix. nih.govnih.gov For NER to be initiated by the global genomic repair (GGR) sub-pathway, the XPC-RAD23B complex must recognize the DNA distortion. nih.govembopress.org Studies have shown that some oxidized guanine derivatives, such as spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh), are substrates for both BER and NER in human cell extracts, suggesting a competitive interplay between these pathways. nih.govumt.edu The extent to which this compound distorts the helix would determine the efficiency of its recognition and removal by the NER pathway.

Homologous Recombination (HR) is a high-fidelity repair pathway primarily responsible for fixing DNA double-strand breaks (DSBs) and interstrand crosslinks. nih.govsemanticscholar.org HR can become engaged if a replication fork stalls and collapses at the site of a DNA lesion that was not repaired by other mechanisms. In such cases, the resulting DSB is repaired using a homologous DNA sequence, typically the sister chromatid, as a template to ensure accurate restoration of the genetic information. nih.gov While not a direct repair mechanism for the this compound adduct itself, HR is a critical tolerance pathway that resolves the catastrophic consequences of replication fork collapse at the lesion site, thereby maintaining genomic integrity. nih.gov

Recent proteomic studies have identified several proteins that bind to and facilitate the repair of N2-alkylguanine lesions, which are structurally similar to the N9-substituted this compound. nih.govacs.org Among these are the high-mobility group protein B3 (HMGB3) and the SUB1 homolog (SUB1, also known as PC4). nih.govnih.gov

HMGB3 and SUB1 have been shown to bind directly to DNA containing N2-alkylguanine adducts and promote their repair in human cells. nih.govnih.gov Their function appears to be in the initial sensing and processing of these minor-groove lesions. nih.govacs.org Genetic knockout of either HMGB3 or SUB1 leads to increased cellular sensitivity to DNA damaging agents that form these adducts. nih.gov

Research has revealed specific roles for each protein. SUB1 binds to different stereoisomers of bulky N2-dG adducts, facilitating the repair of both. nih.govnih.gov In contrast, HMGB3 exhibits stereospecificity, binding preferentially to and promoting the repair of only certain isomers. nih.govnih.gov This suggests a specialized role for HMGB3 in the recognition and repair of specific structural conformations of DNA damage. nih.govacs.org Both proteins are implicated in protecting cells from the detrimental effects of these lesions, highlighting their importance in the broader DNA damage response network. nih.govnih.gov

Table 2: Functions of HMGB3 and SUB1 in N2-Alkylguanine Repair

Protein Function Specificity Cellular Role
HMGB3 Binds directly to N2-alkylguanine lesions in DNA. nih.govnih.gov Exhibits stereospecific binding and repair promotion for certain adduct isomers. nih.govnih.gov Protects cells from DNA damaging agents; involved in the specific recognition and repair of minor-groove lesions. nih.govnih.gov
SUB1 (PC4) Binds directly to N2-alkylguanine lesions. nih.govnih.gov Binds preferentially to multiple diastereomers of N2-alkylguanine adducts. nih.govnih.gov Promotes the repair of a broader range of N2-alkylguanine lesion isomers; protects cells from DNA damaging agents. nih.govnih.gov

Advanced Analytical Methodologies for the Study of 9 2 Hydroxyethyl Guanine

Mass Spectrometry-Based Quantification of 9-(2'-Hydroxyethyl)guanine Adducts

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound adducts, providing unparalleled sensitivity and structural information. Various MS-based approaches have been tailored to enhance the detection and quantification of this specific DNA adduct.

High-Resolution Mass Spectrometry (GC-HRMS, LC-ESI-MS/MS) for Sensitive Detection

High-resolution mass spectrometry offers exceptional mass accuracy and resolving power, enabling the differentiation of target analytes from background interferences. Gas chromatography-mass spectrometry (GC-MS) has been utilized for the determination of 7-(2-hydroxyethyl)guanine, a related isomer, as a parameter for the genotoxicity of ethylene (B1197577) oxide. nih.gov

More commonly, liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a powerful tool for the sensitive and selective quantification of hydroxyethylated guanine (B1146940) adducts. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. In a typical LC-ESI-MS/MS setup, the protonated precursor ion of the target adduct is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer, a process known as selected reaction monitoring (SRM). nih.gov For instance, a method was developed for N7-(2-hydroxyethyl)guanine where the fragmentation of the precursor ion at m/z 196 to the product ion at m/z 152 was monitored. nih.gov This approach significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection of adducts at very low concentrations. nih.gov The detection limits for N(7)-(2-hydroxyethyl)guanine have been reported to be as low as 4 femtomoles in a neat standard solution. nih.gov

ParameterLC-ESI-MS/MSGC-MS
Ionization Technique Electrospray Ionization (ESI)Electron Ionization (EI)
Analyte State LiquidGas
Derivatization Often not requiredOften required
Sensitivity High (fmol range) nih.govHigh
Application for 9-(2'-HEG) Quantitative analysis of adducts in biological samples. nih.govDetermination of related isomers. nih.gov

Stable Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitation

For the most accurate and precise quantification, stable isotope dilution mass spectrometry (IDMS) is the gold standard. springernature.comnih.govnist.gov This method involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte of interest. The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

By measuring the ratio of the native analyte to the isotopically labeled standard, any variations in sample preparation, chromatographic separation, and ionization efficiency are compensated for, leading to highly accurate and reproducible results. springernature.com This technique is crucial for overcoming matrix effects, which are a common challenge in the analysis of biological samples. springernature.com The use of isotopically labeled standards is a key component in robust bioanalytical methods for DNA adducts.

Derivatization Strategies and Sample Enrichment for Enhanced Analytical Performance

To improve the analytical properties of this compound and related adducts, derivatization strategies are often employed, particularly for GC-MS analysis. cdc.govcdc.gov Derivatization is a chemical modification process that can increase the volatility, thermal stability, and ionization efficiency of an analyte. spectroscopyonline.comnih.govnih.gov For example, O6-(2'-hydroxyethyl)guanine has been derivatized to convert it into a high-response, single-ion electrophore for sensitive detection by GC-EC/MS. cdc.gov This involved converting the NH2 group to a fluoro group and derivatizing the hydroxyl group. cdc.gov

Sample enrichment is another critical step for enhancing analytical performance, especially when dealing with the low levels of adducts typically found in biological samples. Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate DNA adducts from complex matrices like urine or cell lysates. This process not only enriches the analyte but also removes interfering substances that could suppress the ionization of the target compound in the mass spectrometer. nih.gov

Chromatographic Separation Techniques for Adduct Isolation

Chromatographic techniques are indispensable for isolating this compound from other cellular components and from different types of DNA adducts prior to detection.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) is the most widely used separation technique for the analysis of this compound and its derivatives. nih.govnih.govhelixchrom.comenghusen.dk HPLC systems utilize a liquid mobile phase to separate compounds based on their interactions with a solid stationary phase packed in a column.

Reverse-phase HPLC is a common mode used for the separation of guanine derivatives. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. By manipulating the composition of the mobile phase, a gradient can be created to effectively separate compounds with varying polarities. nih.gov

Various detection methods can be coupled with HPLC for the analysis of these adducts:

UV Detection: Guanine and its derivatives absorb ultraviolet (UV) light, typically in the range of 254–293 nm, allowing for their detection and quantification.

Mass Spectrometry (MS): As detailed earlier, coupling HPLC with MS provides the highest level of sensitivity and specificity. nih.gov

Electrochemical Detection (ECD): While not as common for this compound, ECD can be used for the detection of other oxidized guanine species. enghusen.dk

HPLC Column TypePrincipleApplication for Guanine Adducts
Reverse-Phase (e.g., C18) Separation based on hydrophobicity. chromatographyonline.comWidely used for separating guanine and its derivatives from polar interferences. nih.gov
Mixed-Mode Combines reverse-phase and ion-exchange mechanisms. helixchrom.comCan provide unique selectivity for polar and charged compounds like guanine. sielc.com

Thin-Layer Chromatography (TLC) for Initial Adduct Resolution

Thin-layer chromatography (TLC) is a planar chromatographic technique that can be used for the initial separation and qualitative analysis of nucleic acid derivatives. nih.govnih.govaga-analytical.com.pl In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, like a glass plate. chromatographyonline.com The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent that moves up the plate by capillary action, separating the components of the sample.

While not as quantitative or sensitive as HPLC-MS, TLC can be a valuable tool for preliminary analysis, method development, and screening for the presence of adducts. scientificlabs.co.uk For instance, different solvent systems can be tested with TLC to quickly optimize the separation conditions before transferring the method to HPLC. nih.govnih.gov The separated spots on the TLC plate can be visualized under UV light or by using staining reagents. scientificlabs.co.uk

Spectroscopic Characterization of this compound Compounds

Spectroscopy is a cornerstone in the chemical analysis of this compound, providing fundamental information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and the chemical environment of specific protons and carbons. researchgate.netnih.gov

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule are observed. The spectrum would confirm the presence of the guanine core through the signal of the C8-H proton. The hydroxyethyl (B10761427) side chain is identified by two sets of signals: a triplet corresponding to the methylene (B1212753) group attached to the purine (B94841) ring (N9-CH₂) and another triplet for the methylene group bearing the hydroxyl function (-CH₂-OH). The coupling between these adjacent methylene groups results in the characteristic triplet splitting pattern. The protons of the primary amine (-NH₂) and the amide (-NH-) group on the purine ring also produce signals, though their chemical shifts can be variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the five carbons of the purine ring system, including the carbonyl carbon (C6), and two signals for the carbons of the hydroxyethyl side chain. The chemical shifts of these carbons are indicative of their electronic environment, confirming the presence of the heterocyclic aromatic system and the aliphatic side chain. researchgate.net

The combined data from ¹H and ¹³C NMR, including chemical shifts, integration, and coupling patterns, allows for the complete and precise confirmation of the this compound structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

¹H NMR¹³C NMR
AtomPredicted δ (ppm)DescriptionAtomPredicted δ (ppm)Description
C8-H~7.8-8.2Singlet, aromatic protonC6~157-160Carbonyl carbon
N1-H~10.5-11.5Broad singlet, amide protonC2~154-156Guanidinium carbon
N2-H₂~6.5-7.0Broad singlet, amine protonsC4~151-153Purine ring carbon
N9-CH₂~4.1-4.3Triplet, methylene adjacent to N9C8~138-141Purine ring carbon
CH₂-OH~3.6-3.8Triplet, methylene adjacent to OHC5~115-118Purine ring carbon
OHVariableBroad singlet, hydroxyl protonN9-CH₂~60-63Aliphatic methylene carbon
CH₂-OH~45-48Aliphatic methylene carbon

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov When this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the transmittance of radiation versus the wavenumber, revealing characteristic absorption bands for different functional groups. vscht.czspecac.com

For this compound, the IR spectrum would display several key absorption bands confirming its structure:

O-H Stretch: A strong, broad band typically in the region of 3200-3550 cm⁻¹ indicates the presence of the hydroxyl (-OH) group from the hydroxyethyl side chain. The broadening is a result of intermolecular hydrogen bonding. libretexts.org

N-H Stretch: Sharp to medium intensity bands in the 3100-3500 cm⁻¹ region correspond to the stretching vibrations of the N-H bonds in the primary amine (-NH₂) and the amide (-NH-) groups of the guanine ring. scispace.com

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H stretching vibrations within the aliphatic methylene groups of the hydroxyethyl side chain.

C=O Stretch: A strong, sharp absorption peak around 1690-1715 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the six-membered ring of the guanine moiety.

C=N and C=C Stretches: Absorptions in the 1550-1650 cm⁻¹ region are characteristic of the C=N and C=C double bond stretching vibrations within the purine ring system.

C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ range corresponds to the C-O single bond stretching of the primary alcohol.

The collective pattern of these absorption bands provides a molecular "fingerprint," allowing for the confident identification of the key functional groups within this compound. scispace.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch3200 - 3550Strong, Broad
N-H (Amine/Amide)Stretch3100 - 3500Medium, Sharp
C-H (Aliphatic)Stretch2850 - 2960Medium
C=O (Amide)Stretch1690 - 1715Strong, Sharp
C=N / C=C (Ring)Stretch1550 - 1650Medium to Strong
C-O (Alcohol)Stretch1050 - 1150Strong

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction can elucidate its exact solid-state conformation.

Table 3: Representative Crystallographic Parameters for Guanine Derivatives

ParameterDescriptionTypical Value (for Guanine Derivatives)
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c or similar
a, b, cThe lengths of the unit cell axes.Varies (e.g., 3-20 Å)
α, γThe angles of the unit cell.90°
βThe unique angle in a monoclinic system.>90° (e.g., ~118°)
ZNumber of molecules per unit cell.Typically 4

Biophysical Techniques for Molecular Interaction Analysis

To understand the biological relevance of this compound, it is essential to study its interactions with biomolecules such as proteins and nucleic acids. Biophysical techniques provide quantitative data on the thermodynamics and kinetics that drive these binding events.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event. nih.gov This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization. wikipedia.orgnih.gov

In a typical ITC experiment to study the binding of this compound to a target protein (e.g., a viral enzyme), a solution of the compound is titrated into a sample cell containing the protein. The instrument measures the minute heat changes that occur upon binding. whiterose.ac.uk The resulting data can be analyzed to determine several key thermodynamic parameters:

Binding Affinity (Kₐ) or Dissociation Constant (K₋): Quantifies the strength of the interaction.

Enthalpy Change (ΔH): Provides insight into the changes in hydrogen bonding and van der Waals interactions upon complex formation. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one. researchgate.net

Entropy Change (ΔS): Reflects the change in the system's disorder, which is influenced by factors like conformational changes and the release of water molecules from the binding interface (hydrophobic effect).

Stoichiometry (n): Determines the molar ratio of the ligand to the target molecule in the final complex.

Table 4: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)

ParameterSymbolInformation Provided
Binding AffinityKₐ (K₋ = 1/Kₐ)Strength of the binding interaction.
Enthalpy ChangeΔHHeat released or absorbed; indicates changes in H-bonds and van der Waals forces.
Entropy ChangeΔSChange in disorder; relates to hydrophobic effects and conformational changes.
Gibbs Free Energy ChangeΔGOverall spontaneity of the binding event.
StoichiometrynMolar ratio of interacting molecules in the complex.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govnih.gov It provides precise data on the kinetics of a binding event, revealing how quickly a complex forms and how long it remains stable. nih.govscispace.com

In an SPR experiment, one interacting partner (the ligand, e.g., a target protein) is immobilized on the surface of a sensor chip. A solution containing the other partner (the analyte, e.g., this compound) is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response unit (RU). rouken.biomdpi.com

The resulting sensorgram, a plot of RU versus time, is analyzed to extract key kinetic parameters:

Association Rate Constant (kₐ or kₒₙ): This value describes the rate at which the complex is formed when the analyte is present. A higher kₐ indicates faster binding.

Dissociation Rate Constant (k₋ or kₒբբ): This value describes the rate at which the complex breaks apart after the analyte solution is replaced with a buffer. A lower k₋ indicates a more stable complex and a longer residence time of the drug on its target. nicoyalife.com

Equilibrium Dissociation Constant (K₋): The ratio of the dissociation and association rates (K₋ = k₋/kₐ), this constant is an inverse measure of binding affinity.

SPR is highly sensitive and requires only small quantities of material, making it an ideal technique for characterizing the binding dynamics of small molecules like this compound with their biological targets. nih.govnicoyalife.com

Table 5: Kinetic Parameters Determined by Surface Plasmon Resonance (SPR)

ParameterSymbolInformation Provided
Association Rate Constantkₐ (kₒₙ)The rate of complex formation.
Dissociation Rate Constantk₋ (kₒբբ)The rate of complex decay; stability of the complex.
Equilibrium Dissociation ConstantK₋Overall binding affinity (strength) of the interaction.

Biological Consequences of 9 2 Hydroxyethyl Guanine Formation in Cellular Processes

Effects on DNA Replication Fidelity and Mutagenic Outcomes

The fidelity of DNA replication is crucial for maintaining genomic stability. nih.gov The presence of a DNA lesion like 9-HEG can compromise the accuracy of DNA polymerases, the enzymes responsible for replicating DNA, potentially leading to mutations. While N7-substituted guanine (B1146940) adducts are generally considered to be less mutagenic than adducts at other positions, such as O6, their biological impact is an area of active investigation. researchgate.net

The formation of 9-HEG is not strongly associated with a high frequency of point mutations. The N7-alkylation does not directly alter the hydrogen-bonding face of the guanine base, meaning that during DNA replication, it can still correctly pair with cytosine. researchgate.net Consequently, 9-HEG is not considered a major pro-mutagenic lesion in the way that adducts like O6-methylguanine are, which readily mispair with thymine, leading to G:C to A:T transition mutations. researchgate.netnih.gov

However, the presence of the adduct can cause distortions in the DNA helix, which may stall or cause DNA polymerase to dissociate. Error-prone translesion synthesis (TLS) polymerases may then be recruited to bypass the lesion, which can increase the probability of incorporating an incorrect base opposite the adduct or on the subsequent template base. While specific data on the exact types and frequencies of base substitutions, frameshifts, or large deletions induced solely by 9-HEG is limited, the potential for such errors exists if the adduct is not efficiently repaired.

The persistence of a DNA adduct is a critical factor in determining its mutagenic potential. If an adduct is removed before the DNA is replicated, it cannot cause a mutation. 9-HEG can be removed from DNA through two primary mechanisms: spontaneous chemical depurination (the bond between the guanine base and the deoxyribose sugar breaks) and enzymatic DNA repair. nih.gov

The rate of removal, and thus the persistence, of 9-HEG varies significantly between different tissues and species. Research in rodents exposed to ethylene (B1197577) oxide has shown that the half-life of 9-HEG can range from approximately 1 to 7 days depending on the tissue. nih.gov For example, a more rapid removal was observed in certain mouse tissues (t1/2 = 1.0-2.3 days) compared to others like the kidney (t1/2 = 6.9 days). nih.gov This differential persistence implies that tissues with slower repair or removal rates may be at a greater risk for accumulating mutations if the adducts are present during cell division. The longer the adduct persists, the higher the probability that a replication fork will encounter it, increasing the chance for a mutagenic event.

Persistence of 9-(2'-Hydroxyethyl)guanine (9-HEG) in Rodent Tissues Following Ethylene Oxide Exposure. nih.gov
SpeciesTissueApproximate Half-Life (days)
MouseKidney6.9
MouseOther Tissues (e.g., lung, spleen)1.0 - 2.3
RatBrain5.4 - 5.8
RatLung5.4 - 5.8
RatOther Tissues (e.g., spleen, liver)2.9 - 4.8

Cellular Responses to this compound Adducts

Cells possess sophisticated DNA damage response (DDR) systems to detect and repair lesions, thereby preventing their fixation as mutations. The detection of DNA adducts can trigger a cascade of signaling pathways that coordinate DNA repair with other cellular processes, such as cell cycle progression and apoptosis.

The cell cycle is a tightly regulated process with checkpoints that ensure the integrity of the genome before allowing the cell to proceed to the next phase, particularly before DNA replication (G1/S checkpoint) and cell division (G2/M checkpoint). When DNA damage is detected, these checkpoints can be activated to arrest the cell cycle, providing time for the cell's repair mechanisms to remove the lesions.

The presence of a large number of 9-HEG adducts can potentially activate these surveillance mechanisms. For instance, studies on hematopoietic stem and progenitor cells have shown that genetic alterations can lead to defects in cell differentiation and alterations in the cell cycle. duke.edu While not directly studying 9-HEG, this demonstrates the principle that genomic insults can trigger cell cycle responses. The activation of checkpoint kinases, such as ATM and ATR, in response to DNA damage is a central part of this process, leading to the phosphorylation of downstream targets that execute the cell cycle arrest.

This compound as a Biomarker in Mechanistic Toxicology Research

A biomarker is a characteristic that can be objectively measured as an indicator of a normal biological process, a pathogenic process, or a response to an exposure or intervention. nih.govturkjps.org In toxicology, biomarkers are invaluable tools for understanding the mechanisms of toxicity and for risk assessment. turkjps.orgnih.gov

9-HEG has been established as a reliable and specific biomarker of exposure to ethylene oxide. nih.govnih.gov Its levels in the DNA of blood or tissues can be quantified with high sensitivity using methods like liquid chromatography-tandem mass spectrometry. nih.gov This allows researchers to establish a direct link between exposure to ethylene oxide and a molecular effect (DNA damage).

Furthermore, 9-HEG serves as a crucial mechanistic biomarker. nih.gov By measuring the formation and persistence of this specific adduct in various tissues, toxicologists can gain insights into the metabolic activation of ethylene oxide, the susceptibility of different organs to DNA damage, and the efficiency of DNA repair pathways. nih.gov Interestingly, research has also suggested that ethylene oxide exposure can indirectly increase the levels of endogenous 9-HEG, possibly through pathways involving oxidative stress, indicating that 9-HEG may also serve as a biomarker for certain types of cellular stress. nih.gov This application is vital for building dose-response relationships and for extrapolating data from animal studies to human risk assessment. nih.govnih.gov

Applications of 9-HEG as a Biomarker
Biomarker TypeApplication in Mechanistic ToxicologyReference
Biomarker of ExposureQuantifies the dose of ethylene oxide that has reached and reacted with DNA. nih.govnih.gov
Biomarker of EffectMeasures a specific type of molecular damage (DNA adduct formation) resulting from exposure. turkjps.orgnih.gov
Biomarker of SusceptibilityCan be used to study inter-individual or inter-tissue differences in DNA repair capacity. turkjps.org
Mechanistic BiomarkerProvides insight into toxicological pathways, such as metabolic activation and oxidative stress. nih.govnih.gov

Emerging Research Directions for 9 2 Hydroxyethyl Guanine Studies

Integration of Omics Technologies for Comprehensive Adductomics Profiling

The integration of "omics" technologies is set to revolutionize the study of 9-(2'-hydroxyethyl)guanine by enabling a holistic view of its impact on the cellular machinery. Adductomics, the large-scale study of DNA adducts, is moving beyond the quantification of single lesions to comprehensive profiling of the entire spectrum of DNA modifications.

Mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are at the forefront of this evolution. mdpi.com These methods offer the high sensitivity and specificity required to detect and quantify this compound in complex biological matrices. nih.gov The development of advanced analytical platforms allows for the simultaneous analysis of multiple DNA adducts, providing a more complete picture of the DNA damage landscape following exposure to genotoxic agents. mdpi.com

Future research will likely focus on combining adductomics with other omics disciplines such as genomics, transcriptomics, and proteomics. nih.gov This integrated approach will allow scientists to correlate the presence of this compound with changes in gene expression, protein function, and metabolic pathways. For instance, by combining whole-genome sequencing with adduct mapping, researchers can identify genomic hotspots for the formation of this adduct and explore how its presence influences DNA replication and transcription on a genome-wide scale.

Table 1: Key Omics Technologies in this compound Research

Omics TechnologyApplication in this compound ResearchPotential Insights
Adductomics High-throughput screening and quantification of this compound and other DNA adducts.Comprehensive profiling of DNA damage, identification of adduct patterns associated with specific exposures.
Genomics Mapping the distribution of this compound across the genome.Identification of genomic regions susceptible to adduct formation, understanding the influence of DNA sequence context.
Transcriptomics Analyzing changes in gene expression in the presence of this compound.Elucidating the cellular response to adduct formation, identifying pathways involved in DNA repair and damage signaling.
Proteomics Studying alterations in protein expression and post-translational modifications.Identifying proteins involved in the recognition and repair of this compound, understanding the impact on cellular signaling networks.

Development of Advanced Tools for In Situ Detection and Imaging of this compound

Visualizing this compound within its native cellular environment is a critical step towards understanding its spatial and temporal dynamics. The development of advanced tools for in situ detection and imaging is a key area of emerging research. These technologies aim to provide real-time information on adduct formation, localization, and repair.

Fluorescent probes are a promising avenue for the in situ detection of DNA adducts. nih.gov These probes can be designed to specifically recognize and bind to this compound, leading to a detectable fluorescent signal. rsc.orgmdpi.com The development of "light-up" probes, which exhibit enhanced fluorescence upon binding to the target adduct, is a particularly exciting area of research as it can reduce background noise and improve signal specificity. nih.gov

Advanced microscopy techniques, such as confocal and super-resolution microscopy, are being employed to visualize the subcellular localization of these fluorescently labeled adducts. bio-techne.com This allows researchers to investigate whether this compound preferentially accumulates in specific cellular compartments, such as the nucleus or mitochondria, and to track its movement and clearance over time. mdpi.com Furthermore, the application of these imaging techniques in living cells can provide dynamic insights into the processes of DNA damage and repair. nih.govnih.gov

Refined Computational Models for Predicting Adduct-Induced DNA Damage and Repair Efficacy

Computational modeling is becoming an indispensable tool for predicting the structural and functional consequences of DNA adducts like this compound. By simulating the behavior of DNA at the atomic level, these models can provide insights that are often difficult to obtain through experimental methods alone.

Quantum chemistry-based models are being used to investigate the electronic structure of this compound and its impact on the stability and conformation of the DNA double helix. nih.govchemrxiv.orgnih.gov These calculations can predict how the presence of the adduct might affect DNA flexibility, base pairing, and interactions with DNA-binding proteins. physicsworld.comarturorobertazzi.it This information is crucial for understanding the mechanisms by which this compound can lead to mutations or interfere with DNA replication and transcription.

Furthermore, computational models are being developed to simulate the entire DNA repair process. nih.gov These models can predict the efficiency of different DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), in recognizing and removing this compound. mdpi.com By simulating the interactions between the adducted DNA and repair enzymes, researchers can identify key factors that determine the efficacy of DNA repair and explore how variations in these factors might influence an individual's susceptibility to the genotoxic effects of ethylene (B1197577) oxide. nih.gov

Investigation of this compound in Epigenetic Modulation and DNA Methylation Pathways

The influence of DNA damage on epigenetic regulation is a rapidly expanding field of research. There is growing interest in understanding how adducts like this compound might intersect with epigenetic pathways, such as DNA methylation. youtube.com

DNA methylation, the addition of a methyl group to cytosine bases, is a key epigenetic mark that plays a crucial role in gene silencing and maintaining genome stability. khanacademy.org The presence of a bulky adduct like this compound in close proximity to a CpG site could potentially interfere with the ability of DNA methyltransferases (DNMTs) to recognize and methylate the DNA. youtube.com This could lead to localized hypomethylation and aberrant gene expression.

Conversely, the process of DNA repair itself can be linked to changes in DNA methylation patterns. The excision of this compound by DNA repair enzymes could create an opportunity for the recruitment of epigenetic modifying proteins, leading to alterations in the local chromatin state. nih.gov Future research will likely explore the interplay between this compound formation, DNA repair, and the establishment and maintenance of DNA methylation patterns. The role of guanine (B1146940) oxidation, a related form of DNA damage, in epigenetic modulation is already being investigated and may provide a model for understanding the potential epigenetic effects of this compound. nih.govnih.gov

Table 2: Potential Interplay between this compound and Epigenetic Mechanisms

MechanismPotential Effect of this compoundResearch Question
DNA Methylation Steric hindrance of DNA methyltransferase (DNMT) activity, leading to hypomethylation.Does the presence of this compound at or near CpG sites alter methylation patterns?
Chromatin Remodeling Recruitment of chromatin remodeling complexes during DNA repair.How does the repair of this compound impact the local chromatin structure and accessibility?
Histone Modifications Altered recruitment of histone-modifying enzymes.Are there specific histone modifications associated with the presence and repair of this compound?

Exploration of this compound in Non-Canonical Nucleic Acid Structures and Their Functional Implications

While much of the research on DNA adducts has focused on their effects within the context of the canonical B-form double helix, there is a growing appreciation for the biological importance of non-canonical DNA structures. frontiersin.org These alternative structures, such as G-quadruplexes, play significant roles in various cellular processes, including transcription, replication, and telomere maintenance. nih.govmdpi.com

G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA. nih.govresearchgate.net The presence of a modified guanine, such as this compound, within a G-quadruplex-forming sequence could have a profound impact on the stability and conformation of the structure. nih.gov Depending on its location, the adduct could either disrupt the formation of the G-quadruplex or, conversely, stabilize it.

Emerging research is beginning to explore how DNA damage influences the landscape of non-canonical DNA structures within the genome. researchgate.netrsc.org Understanding the interplay between this compound and G-quadruplexes is of particular interest, as many G-quadruplex-forming sequences are found in the promoter regions of oncogenes and at the ends of chromosomes (telomeres). mdpi.com Alterations in the stability or structure of these G-quadruplexes due to the presence of this compound could have significant functional consequences, potentially affecting gene expression and genomic stability. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 9-(2'-Hydroxyethyl)guanine and ensuring its structural fidelity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated analogs like 9-(4-fluoro-3-hydroxymethylbutyl)guanine (FHBG) are synthesized via nucleophilic displacement of a tosyl intermediate with fluoride ions under anhydrous conditions . For this compound, similar strategies using protected glycerol derivatives or hydroxyethyl precursors may be employed. Post-synthesis, structural validation requires nuclear magnetic resonance (NMR) for proton/carbon assignments and mass spectrometry (MS) for molecular weight confirmation. Purity (>95%) should be verified via HPLC with UV detection at 293 nm, as used for related guanine analogs .

Q. How can researchers optimize the solubility and stability of this compound in experimental settings?

  • Methodological Answer : Solubility challenges are common due to the compound’s hydrophilic hydroxyethyl group and hydrophobic purine base. Lyophilization (freeze-drying) is recommended for long-term stability, but hygroscopic properties require storage in desiccated environments . For in vitro studies, dimethyl sulfoxide (DMSO) is a suitable solvent (>10 mg/mL solubility), as demonstrated for structurally similar compounds like Ara-G hydrate . Stability assays under varying pH (4–9) and temperature (4–37°C) should be conducted, with degradation monitored via HPLC-UV .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 254–293 nm) is standard for quantifying guanine derivatives in RNA/DNA hydrolysates . For enhanced sensitivity in cellular uptake studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Internal standards (e.g., isotopically labeled 2′-deoxyguanosine ) improve accuracy. Sample preparation should include protein precipitation (acetonitrile/methanol) and solid-phase extraction to reduce matrix interference .

Advanced Research Questions

Q. How does this compound inhibit viral DNA polymerases, and what experimental models validate its selectivity?

  • Methodological Answer : The compound acts as a chain terminator by competing with natural dGTP for incorporation into viral DNA. Enzymatic assays with purified herpes simplex virus (HSV) DNA polymerase and host polymerases (e.g., human DNA Pol α) are critical for selectivity profiling. For example, 9-(2-hydroxyethoxymethyl)guanine (acyclovir) triphosphate shows 50–100× higher affinity for HSV polymerase than human enzymes . Kinetic studies (e.g., KmK_m and VmaxV_{max} comparisons) and radiolabeled substrate competition assays (using 3H^3H-dGTP) further quantify inhibitory potency .

Q. What strategies can resolve contradictions in the antiviral efficacy of this compound across cell lines?

  • Methodological Answer : Discrepancies often arise from variations in cellular kinase activity (e.g., thymidine kinase phosphorylation efficiency). To address this:

  • Perform kinase activity assays using cell lysates and 32P^{32}P-ATP to measure phosphorylation rates .
  • Use isogenic cell lines (e.g., HSV-1-tk-transfected vs. wild-type) to isolate kinase-dependent effects .
  • Quantify intracellular triphosphate levels via LC-MS/MS to correlate metabolite accumulation with antiviral activity .

Q. How can this compound derivatives be adapted for in vivo imaging or targeted therapy?

  • Methodological Answer : Radiolabeled analogs like 18F^{18}F-FHBG or 18F^{18}F-FHPG enable positron emission tomography (PET) imaging of HSV-1-tk reporter gene expression. Synthesis involves nucleophilic 18F^{18}F-fluorination of precursor tosylates, followed by HPLC purification (radiochemical purity >95%) . For targeted delivery, conjugation to nanoparticles (e.g., polyethylene glycol-coated liposomes) enhances bioavailability. In vivo efficacy is validated using murine models of herpes encephalitis, with viral load quantified via qPCR and tissue distribution analyzed by autoradiography .

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Reactant of Route 1
9-(2'-Hydroxyethyl)guanine
Reactant of Route 2
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